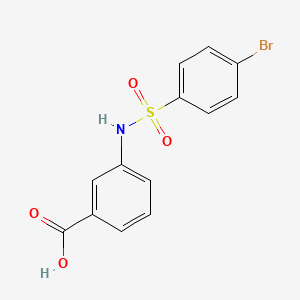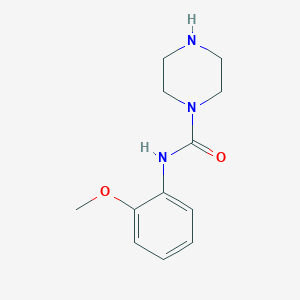
7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is an acridine derivative . These derivatives are flat (planar) aromatic heterocyclic compounds having hydrophobic nitrogen .
Molecular Structure Analysis
The molecule contains a total of 32 bonds. There are 20 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .Physical And Chemical Properties Analysis
The molecular formula of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is C14H12ClNO2, and its molecular weight is 261.70 .Applications De Recherche Scientifique
Solvent Development for Carboxylic Acids
The search for efficient recovery methods of carboxylic acids from aqueous streams due to their potential as precursors for bio-based plastics has led to exploring solvent developments for liquid-liquid extraction (LLX). Studies have introduced new solvents, such as ionic liquids, alongside traditional amine-based systems, to enhance the extraction of carboxylic acids. These advancements aim to improve the economic feasibility of processes involving lower acid concentrations and explore solvent regeneration strategies to minimize dilution in extraction processes (Sprakel & Schuur, 2019).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids have been identified as inhibitors to microbes used in the fermentative production of biorenewable chemicals. Understanding the impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae has highlighted the need for metabolic engineering strategies. These strategies aim to enhance microbial tolerance to these acids, which could improve the yield and titer of desired products (Jarboe, Royce, & Liu, 2013).
Metabolic Activation and Toxicity of Carboxylic Acids
Antimicrobial and Antitumor Potential of Carboxylic Acid Derivatives
Research into acyl thioureas and acyl thiosemicarbazides, derivatives of carboxylic acids, has shown promise due to their versatile biological activity. These compounds are under investigation for their antimicrobial, antifungal, and antitumor properties, indicating their potential for further drug development (Kholodniak & Kovalenko, 2022).
Organic Acids in Industrial Applications
Organic acids, including formic, acetic, citric, and lactic acids, have found applications beyond the food industry, such as in industrial cleaning and stimulation processes. Their effectiveness in these applications is often compared with more traditional acids like hydrochloric acid, highlighting the benefits and limitations of organic acids in industrial contexts (Alhamad, Alrashed, Munif, & Miskimins, 2020).
Safety And Hazards
In case of exposure, it is recommended to move out of the dangerous area. If inhaled, remove the victim to fresh air. In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .
Propriétés
IUPAC Name |
7-chloro-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVBPPIOLNNDNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)Cl)C(=C2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide](/img/structure/B1299455.png)

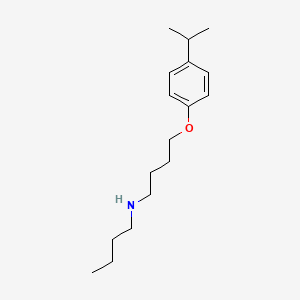
![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)
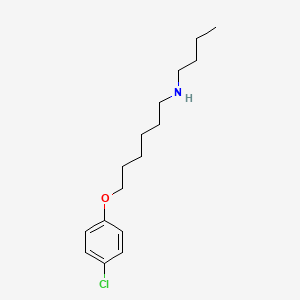
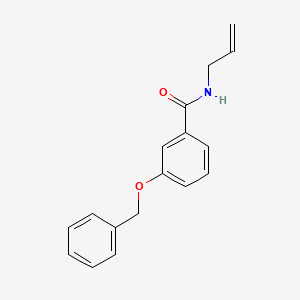
![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B1299480.png)

![2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B1299485.png)
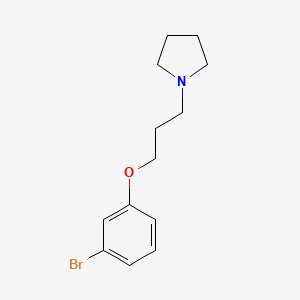
![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)
